Benzyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related spiro[indoline-3,4’-piperidines] involves stereoselective approaches to spirocyclic oxindoles . Another method involves a one-pot synthesis via a three-component cyclocondensation reaction of isatins, pyrazolones, and malononitrile . The key steps in the synthesis of a related spirocyclic oxindole involved dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, and demethylation of the resulting spirocyclic oxindole .Scientific Research Applications
Synthesis and Chemical Properties
Efficient Synthesis Methods : An efficient synthesis approach for a spirocyclic oxindole analogue, similar to Benzyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate, has been developed. This method involves key steps like dianion alkylation and cyclization, leading to the target compound without the need for chromatographic purification (Teng, Zhang, & Mendonça, 2006).
Novel Synthesis Routes : Innovative approaches for synthesizing functionalized 4H-Pyrano(3,2-c)pyridines have been explored, which could potentially be applied to the synthesis of compounds like this compound (Mekheimer, Mohamed, & Sadek, 1997).
Biological Applications and Studies
Potential Antidepressant Activity : Research on similar compounds, such as 1-arylspiro[indoline-3,4'-piperidine]s, has shown potential antidepressant activity, suggesting that this compound could be explored for similar uses (Ong et al., 1983).
Inhibition of Topoisomerase IIα : Studies on similar spiro compounds have indicated potential as inhibitors of human topoisomerase IIα, an enzyme crucial for DNA replication and cell division, suggesting a possible role in anticancer therapies (Sharma et al., 2021).
Antitumor Activity : Research on derivatives of 1'-methylspiro[indoline-3,4'-piperidine] has shown significant antiproliferative activities against various cell lines, hinting at the potential of this compound in antitumor applications (Li et al., 2020).
Anti-inflammatory Properties : Novel spiro compounds have been synthesized and evaluated for anti-inflammatory activity, suggesting a possible area of application for this compound (Reddy & Saini, 2013).
Mechanism of Action
Target of Action
Compounds with a piperidine nucleus, such as this one, have been utilized in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
The inherent three-dimensional nature and rigidity of spirocyclic compounds, such as this one, often lead to good affinity to 3d proteins, thus converting these scaffolds into attractive synthetic targets in organic chemistry and drug discovery projects .
Biochemical Pathways
Spiroindole and spirooxindole scaffolds, which are structurally similar to this compound, have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties .
Pharmacokinetics
The compound’s molecular weight of 22271 could potentially influence its bioavailability.
Result of Action
Compounds with a piperidine nucleus, such as this one, have been utilized in various therapeutic applications, indicating potential beneficial effects .
Properties
IUPAC Name |
benzyl 5-chlorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c21-16-6-7-18-17(12-16)20(14-22-18)8-10-23(11-9-20)19(24)25-13-15-4-2-1-3-5-15/h1-7,12,22H,8-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCDCBJWYWCCDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNC3=C2C=C(C=C3)Cl)C(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.